molecular formula C29H30P2 B1271866 (2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane CAS No. 77876-39-2

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane

Cat. No.: B1271866
CAS No.: 77876-39-2
M. Wt: 440.5 g/mol
InChI Key: CTYPJIUQROQJBG-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane is a useful research compound. Its molecular formula is C29H30P2 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Reactions : This compound is used as a ligand in palladium-catalyzed internal arylation of electron-rich olefins. The ligand shows effective regiocontrol in the Heck arylation reactions, offering high yields and demonstrating the subtle yet important effects of ligand selection on reaction outcomes (Liu et al., 2006).

  • Synthesis of Platinum Compounds : It's used in synthesizing platinum compounds for asymmetric hydroformylation of styrene derivatives. This application highlights its role in creating chiral environments for selective chemical transformations (Tóth et al., 1997).

  • Halogen Exchange in Metal Complexes : This compound participates in halogen exchange reactions in platinum-phosphine-tin(II) halide systems. It contributes to the formation of novel complexes, showcasing its versatility in organometallic chemistry (Farkas et al., 1996).

  • Asymmetric Ring Opening Reactions : It acts as a catalyst in the asymmetric ring opening of oxabenzonorbornadienes with phenols. This process is crucial for the synthesis of certain organic compounds, demonstrating its application in asymmetric synthesis (He et al., 2019).

  • Synthesis of Bis-Phosphonium Salts : This compound is involved in the formation of bis-phosphonium salts from certain quinones. This synthesis route is significant in the development of new organophosphorus compounds (Khasiyatullina et al., 2011).

  • Enantioselective Hydrogenation : It's used in the enantioselective hydrogenation of acetylacetone, highlighting its role in producing optically active compounds, a crucial aspect of pharmaceutical and agrochemical industries (Bianchini et al., 2000).

  • Copolymerization Catalyst : The compound serves as a ligand in palladium-catalyzed copolymerization of carbon monoxide with ethene. This application is significant in polymer chemistry, particularly in the synthesis of polyketones (Bianchini et al., 1999).

Safety and Hazards

“(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane” is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Future Directions

“(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane” is a specialty product for proteomics research . It is expected to continue being used in research and development, particularly in the field of enantioselective synthesis .

Mechanism of Action

Target of Action

(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane is a chiral phosphine ligand . Phosphine ligands are commonly used in coordination chemistry and catalysis. They bind to a metal center, typically transition metals, to form a coordination complex. The role of these ligands is to modulate the reactivity of the metal center and enable specific chemical transformations.

Mode of Action

The compound interacts with its target by donating its lone pair of electrons (on the phosphorus atom) to the metal center, forming a coordinate covalent bond . This interaction results in the formation of a metal-ligand complex, which can then participate in various chemical reactions. The chirality of the ligand can influence the stereochemistry of these reactions, potentially leading to enantioselective outcomes.

Properties

IUPAC Name

[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3/t24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYPJIUQROQJBG-DQEYMECFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C[C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370365
Record name (2S,4S)-(-)-2,4-BIS(DIPHENYLPHOSPHINO)PENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77876-39-2
Record name (2S,4S)-(-)-2,4-BIS(DIPHENYLPHOSPHINO)PENTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-2,4-Bis(diphenylphosphino)pentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
Reactant of Route 2
Reactant of Route 2
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
Reactant of Route 3
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
Reactant of Route 4
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
Reactant of Route 5
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(2S,4S)-(-)-2,4-Bis(diphenylphosphino)pentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.